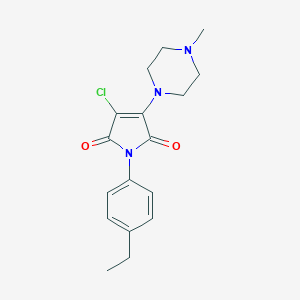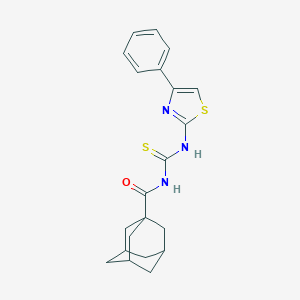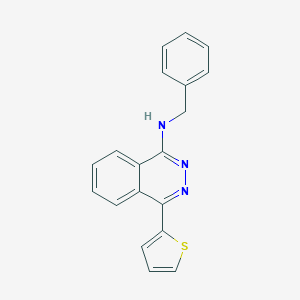
3-CHLORO-1-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, an ethylphenyl group, a methylpiperazinyl group, and a pyrrole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole-Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrole-dione core.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Incorporation of the Methylpiperazinyl Group: This is achieved through nucleophilic substitution reactions using 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-Chloro-1-(4-ethylphenyl)-4-(4-ethylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Comparison
Compared to similar compounds, 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20ClN3O2 |
|---|---|
Poids moléculaire |
333.8g/mol |
Nom IUPAC |
3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-12-4-6-13(7-5-12)21-16(22)14(18)15(17(21)23)20-10-8-19(2)9-11-20/h4-7H,3,8-11H2,1-2H3 |
Clé InChI |
KMXPVMQPWYTHRR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]benzoate](/img/structure/B382742.png)
![Ethyl 3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B382743.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B382745.png)
![4-{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382746.png)

![4-(4-Bromophenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B382750.png)
![N-(1-adamantylcarbonyl)-N'-(1-bicyclo[2.2.1]hept-2-ylethyl)thiourea](/img/structure/B382751.png)
![6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B382752.png)
![6-Methyl-4-(3-methylphenoxy)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B382753.png)
![6-Methyl-5-phenyl-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B382754.png)
![6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl sulfide](/img/structure/B382756.png)
![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B382758.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B382761.png)
